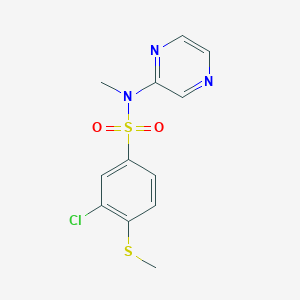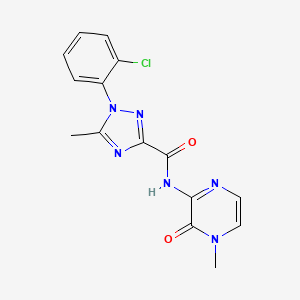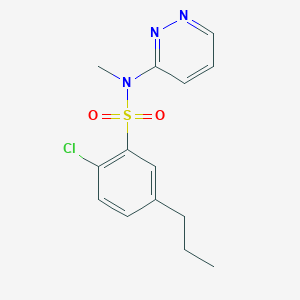![molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate, also known as MPST, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPST is a derivative of thiophene-2-carboxylic acid and pyrazine, and its chemical structure is shown below:
Wirkmechanismus
The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate inhibits the proliferation and migration of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-inflammatory and anti-cancer activities in animal models of inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its versatility as a building block for the synthesis of various organic materials. The limitations of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its low solubility in water, which can limit its bioavailability and activity in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate. One direction is the development of more potent and selective inhibitors of HDACs and other enzymes that are involved in cancer progression. Another direction is the synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate-based materials with novel properties for applications in electronics, photonics, and biomedicine. Finally, the development of new methods for the delivery and targeting of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in vivo could enhance its therapeutic potential and reduce its toxicity.
Synthesemethoden
The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a ligand for various metal catalysts.
Eigenschaften
IUPAC Name |
methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACPXKGYTULMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)

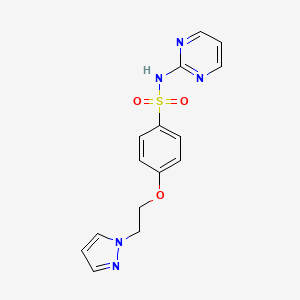
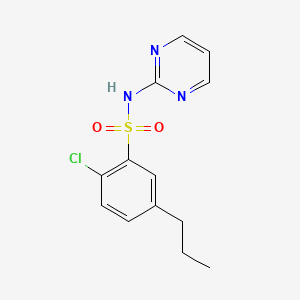
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
